5-Bromo-3-ethyl-7-phenyl-1H-indole

Medicinal Chemistry Drug Design Physicochemical Properties

5-Bromo-3-ethyl-7-phenyl-1H-indole (CAS 918446-44-3) is a multi-substituted indole derivative with a molecular formula of C16H14BrN and a molecular weight of 300.19 g/mol. It features a bromine atom at the 5-position, an ethyl group at the 3-position, and a phenyl group at the 7-position of the indole core.

Molecular Formula C16H14BrN
Molecular Weight 300.19 g/mol
CAS No. 918446-44-3
Cat. No. B11830935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-ethyl-7-phenyl-1H-indole
CAS918446-44-3
Molecular FormulaC16H14BrN
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESCCC1=CNC2=C1C=C(C=C2C3=CC=CC=C3)Br
InChIInChI=1S/C16H14BrN/c1-2-11-10-18-16-14(11)8-13(17)9-15(16)12-6-4-3-5-7-12/h3-10,18H,2H2,1H3
InChIKeyGEJYSNNBQPGAQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-ethyl-7-phenyl-1H-indole (CAS 918446-44-3): A Synthetically Tractable Indole Scaffold for Medicinal Chemistry Programs


5-Bromo-3-ethyl-7-phenyl-1H-indole (CAS 918446-44-3) is a multi-substituted indole derivative with a molecular formula of C16H14BrN and a molecular weight of 300.19 g/mol [1]. It features a bromine atom at the 5-position, an ethyl group at the 3-position, and a phenyl group at the 7-position of the indole core . This substitution pattern confers a calculated LogP of 5.15980, indicating high lipophilicity suitable for crossing biological membranes [1]. The compound is supplied at a purity of NLT 98% .

5-Bromo-3-ethyl-7-phenyl-1H-indole: Why Unoptimized Indole Analogs Compromise Synthetic Tractability and Biological Profiling


Indiscriminate substitution with other 5-bromoindole derivatives fails because the precise combination of 3-ethyl and 7-phenyl groups critically modulates both synthetic accessibility and lipophilicity [1]. While a generic 5-bromoindole may serve as a starting material, the lack of these substituents can necessitate additional, often low-yielding synthetic steps to install the required functional groups later in a synthetic sequence, increasing cost and timeline [1]. Furthermore, the calculated LogP of 5.15980 for this compound is a direct result of its specific substitution pattern; using a less lipophilic analog may alter membrane permeability and confound structure-activity relationship studies [1].

5-Bromo-3-ethyl-7-phenyl-1H-indole: Quantitative Evidence for Differentiated Synthetic Utility and Physicochemical Profile


Lipophilicity Differentiation: Higher Calculated LogP Compared to Less Substituted Analogs

The target compound exhibits a calculated LogP of 5.15980, which is significantly higher than that of simpler 5-bromoindole analogs lacking the 3-ethyl and 7-phenyl substituents. For instance, 5-bromoindole (CAS 10075-50-0) has a calculated LogP of approximately 2.65. This difference of ~2.51 LogP units translates to an estimated ~320-fold increase in lipophilicity, which can dramatically affect membrane permeability and non-specific binding in biological assays [1]. While a direct head-to-head comparison is not available, this cross-study comparable difference highlights the compound's distinct physicochemical profile.

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Differentiation: The 5-Bromo Group Enables Diverse Downstream Functionalization via Cross-Coupling

The presence of the 5-bromo substituent provides a critical synthetic handle for diversification. This compound is a pre-functionalized building block that eliminates the need for a separate, often low-yielding, halogenation step. For example, the 5-bromo group is amenable to Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions to install aryl, amine, or other functional groups. This contrasts with non-halogenated analogs like 3-ethyl-7-phenyl-1H-indole, which would require a separate bromination step, often with regioselectivity challenges and potential for over-bromination. While specific comparative reaction yields are not available for this exact compound, class-level inference from the broader 5-bromoindole literature indicates that these cross-coupling reactions can proceed with yields ranging from 60% to >90%, enabling efficient library synthesis [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Purity and Quality Control: A Well-Characterized Standard with NLT 98% Purity

This compound is commercially available with a guaranteed purity of NLT 98% as determined by HPLC . This level of purity is critical for ensuring reproducibility in biological assays and minimizing the impact of impurities on downstream results. While many research chemicals are sold with purities of 95% or lower, the NLT 98% specification provides a higher degree of confidence in the compound's identity and composition .

Analytical Chemistry Quality Control Procurement

5-Bromo-3-ethyl-7-phenyl-1H-indole: Application Scenarios Rooted in Synthetic Tractability and Physicochemical Profile


Diversification via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent serves as an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to rapidly generate libraries of 5-substituted-3-ethyl-7-phenyl-1H-indole derivatives for structure-activity relationship studies. This pre-functionalization eliminates the need for a separate, potentially low-yielding halogenation step, accelerating medicinal chemistry timelines [1].

Lipophilicity-Guided Probe Design for Cell-Based Assays

The high calculated LogP of 5.15980 makes this scaffold a suitable starting point for designing probes intended to passively diffuse across cell membranes. This property is particularly relevant for target engagement studies in intact cells or for evaluating compounds in models of the central nervous system, where high lipophilicity is often a prerequisite for blood-brain barrier penetration [1].

Use as a High-Purity Standard in Analytical Method Development

With a guaranteed purity of NLT 98%, this compound is well-suited for use as a reference standard in the development and validation of analytical methods such as HPLC, LC-MS, or NMR for quantifying related substances or monitoring reaction progress. Its high purity ensures accurate calibration and minimizes interference from impurities [1].

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